5-Methoxybenzo[d]thiazole
Overview
Description
5-Methoxybenzo[d]thiazole is a heterocyclic aromatic organic compound that features a benzene ring fused to a thiazole ring with a methoxy group at the fifth position
Mechanism of Action
Target of Action
5-Methoxybenzo[d]thiazole, like other thiazole derivatives, has been found to have diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes . This can lead to a decrease in inflammation and pain.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
5-Methoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of reactive metabolites . These metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity. Additionally, this compound has been shown to interact with neurotransmitter receptors, influencing neurotransmission and exhibiting anticonvulsant activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release, thereby influencing cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the disruption of mitochondrial function and the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can modify cellular proteins and DNA . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anticonvulsant activity and neuroprotection . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidation to form reactive metabolites, which can further participate in conjugation reactions with glutathione and other cellular nucleophiles . These metabolic transformations influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s cellular effects and bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is essential for its activity, as it allows this compound to interact with target biomolecules within these compartments. The compound’s subcellular distribution can also affect its stability and degradation, further influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thioethers.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Benzothiazole: Lacks the methoxy group, resulting in different chemical and biological properties.
2-Aminobenzothiazole: Contains an amino group instead of a methoxy group, leading to variations in reactivity and applications.
6-Methoxybenzothiazole: Similar structure but with the methoxy group at a different position, affecting its chemical behavior.
Uniqueness: 5-Methoxybenzo[d]thiazole is unique due to the presence of the methoxy group at the fifth position, which influences its electronic properties and reactivity. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKZDLZKILFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497506 | |
Record name | 5-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-14-5 | |
Record name | 5-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxybenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported oxidative cyclization route to 5-Methoxybenzo[d]thiazole?
A1: The research article describes a novel method for synthesizing the heterocyclic core of Erythrazole A, which contains the this compound moiety. [] This oxidative cyclization strategy provides a more efficient and potentially biomimetic approach compared to traditional synthetic routes. This is particularly relevant because Erythrazole A exhibits promising biological activity, and having access to its core structure through an efficient synthetic pathway could facilitate further research into its derivatives and potential therapeutic applications.
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